Mercurophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercurophylline is a mercurial diuretic compound, known for its white or yellow odorless powder form at room temperature . It was historically used in medicine, administered through injections or tablets, but its use has declined due to its toxicity . The compound is a combination of a mercurial compound and theophylline, with the chemical formula C21H32HgN5NaO7 and a molar mass of 690.097 g·mol−1 .
Preparation Methods
The synthesis of Mercurophylline involves the combination of a mercurial compound with theophylline. The specific synthetic routes and reaction conditions are not widely documented in publicly available sources. industrial production methods typically involve the careful handling of mercury compounds due to their toxicity and environmental impact .
Chemical Reactions Analysis
Mercurophylline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of mercury oxides.
Reduction: Reduction reactions may convert this compound to less oxidized mercury species.
Substitution: this compound can undergo substitution reactions where the mercury atom is replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mercurophylline has been studied for its diuretic properties, which were utilized in medical treatments to promote urine production. due to its toxicity, its use in modern medicine has significantly decreased .
Mechanism of Action
The mechanism of action of Mercurophylline involves its interaction with cellular components to promote diuresis. The mercury component of the compound can bind to thiol groups in proteins, disrupting their function and leading to increased urine production . This interaction can also cause toxicity, leading to adverse effects such as cardiac arrhythmia and kidney damage .
Comparison with Similar Compounds
Mercurophylline is unique due to its combination of a mercurial compound and theophylline. Similar compounds include:
Mercuric chloride: Another mercury-based compound used in various chemical reactions and as a disinfectant.
Theophylline: A compound used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease.
This compound’s uniqueness lies in its specific combination of mercury and theophylline, which imparts both diuretic properties and significant toxicity .
Properties
CAS No. |
1092649-74-5 |
---|---|
Molecular Formula |
C14H26HgNO5 |
Molecular Weight |
488.95 g/mol |
IUPAC Name |
[3-[(3-carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate |
InChI |
InChI=1S/C14H24NO4.Hg.H2O/c1-9(19-5)8-15-11(16)10-6-7-14(4,12(17)18)13(10,2)3;;/h9-10H,1,6-8H2,2-5H3,(H,15,16)(H,17,18);;1H2 |
InChI Key |
KNLSOEGWONDWMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NCC(C[Hg])OC)C.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.